4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
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Description
Scientific Research Applications
Synthesis and Chemical Properties
The first synthesis of isoxazole-4-carboxylic acid derivatives, including structures similar to "4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid," has been achieved through domino isoxazole-isoxazole isomerization. This process, catalyzed by Fe(II), leads to the formation of isoxazole-4-carboxylic esters and amides under controlled conditions, highlighting the compound's role in facilitating novel synthetic pathways in organic chemistry (Serebryannikova et al., 2019).
Research on 5-hydroxyisoxazoles and isoxazol-5-ones demonstrates the tautomerism and basicity of such compounds, shedding light on the chemical behavior and reactivity of "this compound" in different environments. This knowledge is crucial for understanding its potential interactions and stability in various chemical and biological matrices (Boulton & Katritzky, 1961).
Biological Activity and Applications
A study on derivatives of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid revealed that certain amides exhibit strong anti-inflammatory and antibacterial effects. This suggests that modifications to the core structure of "this compound" could lead to potent bioactive agents with therapeutic applications (Machoń & Ryng, 1981).
The exploration of "this compound" and related compounds in the development of novel comenic acid derivatives containing isoxazole and isothiazole moieties for use in combination with antitumor drugs demonstrates its potential in enhancing the efficacy of chemotherapy. This synergy could open new avenues for cancer treatment, highlighting the compound's significance in medicinal chemistry (Kletskov et al., 2018).
Properties
IUPAC Name |
4-[(3-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-7-10(11(12(15)16)14-18-7)6-17-9-4-2-3-8(13)5-9/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSXWSDYHUCHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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